3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline
Description
3-Fluoro-2-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1249534-87-9) is an aromatic amine featuring a fluorine atom at the 3-position and a 1,2,4-triazole ring at the 2-position of the benzene ring. Its molecular formula is C₈H₇FN₄, with a molecular weight of 178.17 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases and antimicrobial agents. Its structural uniqueness arises from the electron-withdrawing fluorine and the nucleophilic triazole, which influence reactivity and binding interactions .
Properties
IUPAC Name |
3-fluoro-2-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-2-1-3-6(10)7(5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOUDTBRUMDMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the fluorine and aniline groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-fluoroaniline with 1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various functionalized derivatives .
Scientific Research Applications
3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is investigated for its role in enzyme inhibition and receptor binding, making it a valuable tool in biochemical studies
Mechanism of Action
The mechanism of action of 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on substituent positions, heterocycle modifications, and functional group variations (Table 1). Key differences in physicochemical properties and biological relevance are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position Effects :
- Fluorine at the 3-position (as in the target compound) vs. 2-position () alters electronic properties. The 3-F substituent enhances electrophilic aromatic substitution reactivity compared to 2-F analogs .
- Triazole placement at the 2-position (target) vs. 4-position () modifies steric interactions in receptor binding, critical for kinase inhibition .
Methyl or phenyl substitutions on the triazole () improve lipophilicity, enhancing membrane permeability in drug design .
Biological Relevance :
Biological Activity
3-Fluoro-2-(1H-1,2,4-triazol-3-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this triazole derivative, focusing on its potential as an anticancer agent, antimicrobial activity, and other pharmacological effects.
Chemical Structure and Properties
The compound this compound features a triazole ring that is known for its ability to interact with various biological targets. Its molecular formula is C7H7FN4, with a molecular weight of approximately 166.15 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and overall biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds containing triazole rings can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and tubulin polymerization inhibition.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| This compound | MCF7 (Breast Cancer) | 6.5 | Tubulin polymerization inhibition |
The IC50 values suggest that this compound exhibits significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These results indicate that this compound possesses notable antibacterial activity.
Other Pharmacological Effects
Beyond anticancer and antimicrobial effects, triazole derivatives have been explored for their anti-inflammatory and analgesic activities. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential in treating conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazoles reveals that modifications on the triazole ring and substituents significantly affect biological activity. For example:
- Fluorine Substitution : The introduction of fluorine enhances lipophilicity and may improve cellular uptake.
- Aniline Moiety : Variations in the aniline component can lead to different interactions with biological targets, influencing potency and selectivity.
Case Studies
A recent study investigated a series of triazole derivatives including this compound for their anticancer properties. The findings demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
